6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a chemical compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with chlorine, isopropyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Isopropyl and Trifluoromethyl Substitution: The isopropyl and trifluoromethyl groups are introduced through subsequent substitution reactions, typically using isopropyl bromide and trifluoromethylating agents like trifluoromethyl iodide (CF₃I).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with palladium on carbon (Pd/C), or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of amines, alcohols, or aldehydes.
Substitution: Formation of various substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool compound in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets vary depending on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Saflufenacil: A herbicide with a similar pyrazolo[3,4-b]pyridine core but different substituents.
Trifluoromethyl-substituted Pyrazoles: Compounds with similar trifluoromethyl groups but different core structures.
Isopropyl-substituted Pyrazoles: Compounds with isopropyl groups but different core structures.
Uniqueness: 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-chloro-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3/c1-5(2)17-4-6-7(10(12,13)14)3-8(11)15-9(6)16-17/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVQGUPPOYURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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